1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine
Overview
Description
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C11H14BrFN2O2S It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further attached to a sulfonyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenol: A simpler analog with similar functional groups but lacking the piperazine ring.
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine: Another analog with a pyrrolidine ring instead of a piperazine ring.
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine: A structurally related compound with a difluoroazetidine ring.
Uniqueness
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOZCGJOEKSEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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